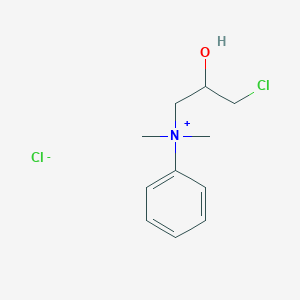
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound known for its cationic properties. This compound is widely used in various industrial and scientific applications due to its ability to modify natural and synthetic polymers, making them more effective in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride typically involves the reaction of epichlorohydrin with a dimethylaniline derivative. The reaction is carried out in an organic solvent that dissolves both reactants but not the product, leading to the formation of a crystalline, chemically pure, anhydrous product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting epichlorohydrin with dimethylaniline in the presence of a solvent. The reaction mixture is then subjected to various purification steps to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, which facilitate the substitution of the chloro group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride involves its ability to generate cationic sites on polymers and other materials. The positively charged nitrogen interacts with negatively charged substrates, enhancing the material’s properties such as adhesion, water solubility, and affinity for anionic materials .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylanilinium group.
(2-Chloroethyl)trimethylammonium chloride: Another quaternary ammonium compound with different alkyl groups.
Uniqueness
N-(3-Chloro-2-hydroxypropyl)-N,N-dimethylanilinium chloride is unique due to its specific combination of a chloro group, a hydroxyl group, and a dimethylanilinium group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
82810-32-0 |
|---|---|
Fórmula molecular |
C11H17Cl2NO |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl)-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C11H17ClNO.ClH/c1-13(2,9-11(14)8-12)10-6-4-3-5-7-10;/h3-7,11,14H,8-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RRWSMBHKMILYPA-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC(CCl)O)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
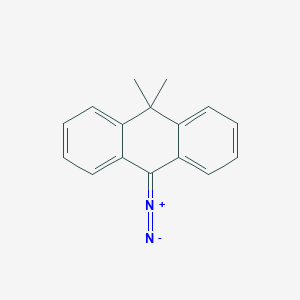
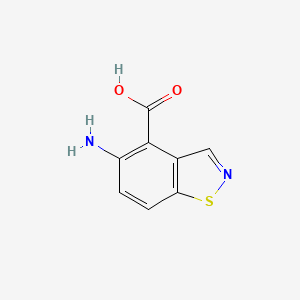

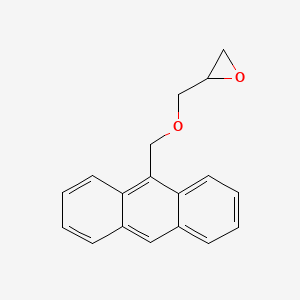
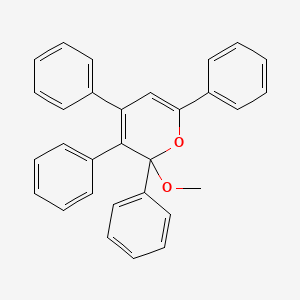
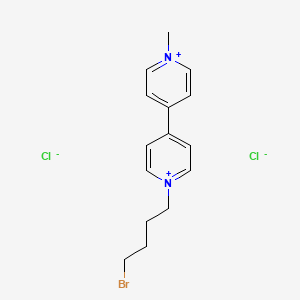

![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
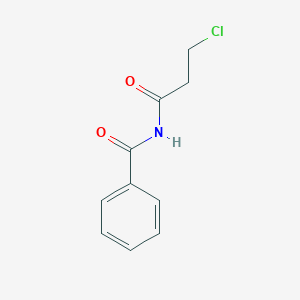
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
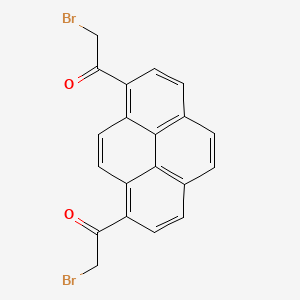
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
